(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholino group, and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-thioxothiazolidin-4-one with benzaldehyde in the presence of a base to form the benzylidene derivative. Subsequently, the morpholino-4-oxobutyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Morpholino-4-oxobutyl)-3-methyl-2-cyclopropene-1-one
- 4-morpholino-4-oxobutyl butyrate
- ®-2-(((benzyloxy)carbonyl)amino)-4-morpholino-4-oxobutyl
Uniqueness
(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is unique due to its specific structural features, such as the combination of a thiazolidinone ring, a morpholino group, and a benzylidene moiety
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-16(19-9-11-23-12-10-19)7-4-8-20-17(22)15(25-18(20)24)13-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2/b15-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDJVEGWXLJGLT-SQFISAMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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